![molecular formula C17H15BrN4O4S B2517153 5-溴-N-(2-(2-((呋喃-2-基甲基)氨基)-2-氧代乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)呋喃-2-甲酰胺 CAS No. 1105247-41-3](/img/structure/B2517153.png)

5-溴-N-(2-(2-((呋喃-2-基甲基)氨基)-2-氧代乙基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

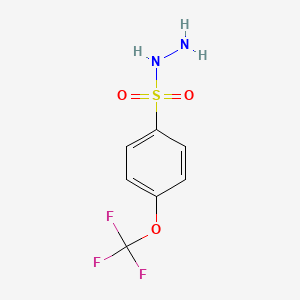

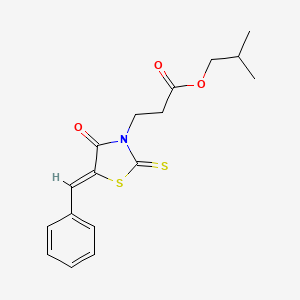

The compound of interest, 5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocycles such as furan and pyrazole suggests potential for interactions with various biological targets.

Synthesis Analysis

The synthesis of related furan carboxamide derivatives has been demonstrated in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, yielding a high product yield of 94% . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate pyrazole and thieno intermediates into the reaction scheme.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The bromo substituent is a reactive site that can participate in further chemical transformations, such as the Suzuki-Miyaura cross-coupling reactions described in the synthesis of furan carboxamide analogues . The amino and carboxamide groups are polar and may contribute to the compound's solubility and binding capabilities.

Chemical Reactions Analysis

The compound's bromo group could undergo nucleophilic substitution reactions with various nucleophiles. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, leading to the substitution of the bromine atom . This suggests that the bromo group in the compound of interest could similarly be modified to generate a range of derivatives.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not directly reported, the structural motifs present in the molecule, such as the furan and pyrazole rings, are known to influence such properties. The compound's solubility, melting point, and stability could be inferred based on the behavior of structurally similar compounds. For instance, the stability of the furylthiadiazole fragment in the presence of strong bases or nucleophiles is a consideration for reactions involving the compound .

科学研究应用

抗菌活性

呋喃衍生物因其显著的治疗功效而在药物化学领域中备受关注。 这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出抗菌活性 。研究人员合成了新型呋喃衍生物以对抗微生物耐药性。 例如,研究了含呋喃骨架的呋喃妥因类似物的抗菌特性 。进一步的研究可以探索其特定的作用机制和潜在的临床应用。

作用机制

Mode of action

The mode of action of furan derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with .

Biochemical pathways

Furan derivatives can affect a variety of biochemical pathways, again depending on their specific structure and target .

Pharmacokinetics

The ADME properties of furan derivatives can vary. Factors such as the compound’s solubility, stability, and metabolic profile can influence its bioavailability .

Result of action

The molecular and cellular effects of furan derivatives can include interactions with enzymes, receptors, and other proteins, leading to a variety of potential therapeutic effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of furan derivatives .

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O4S/c18-14-4-3-13(26-14)17(24)20-16-11-8-27-9-12(11)21-22(16)7-15(23)19-6-10-2-1-5-25-10/h1-5H,6-9H2,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQCRZQVOAJYNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)

![N-(2,4-difluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517075.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2517081.png)

![1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517088.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)

![4-[[2-[(2-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2517092.png)